(R)-5-Diphosphomevalonate

Description

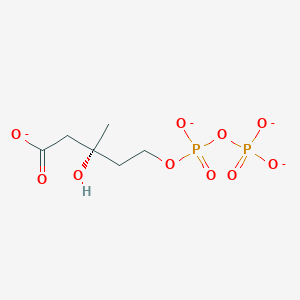

Structure

3D Structure

Properties

Molecular Formula |

C6H10O10P2-4 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate |

InChI |

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/p-4/t6-/m1/s1 |

InChI Key |

SIGQQUBJQXSAMW-ZCFIWIBFSA-J |

Isomeric SMILES |

C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |

Canonical SMILES |

CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |

Synonyms |

5-diphosphomevalonic acid mevalonate 5-diphosphate mevalonate pyrophosphate |

Origin of Product |

United States |

Biosynthesis of R 5 Diphosphomevalonate

Preceding Enzymatic Steps in the Mevalonate (B85504) Pathway

The journey to (R)-5-diphosphomevalonate begins with acetyl-CoA. The "upper mevalonate pathway" involves the first three enzymatic reactions that convert acetyl-CoA into (R)-mevalonate. wikipedia.org

Formation of Acetoacetyl-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase (also known as thiolase) to form acetoacetyl-CoA. creative-proteomics.com

Synthesis of HMG-CoA: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase. metwarebio.com

Production of (R)-Mevalonate: HMG-CoA is subsequently reduced to (R)-mevalonate by the enzyme HMG-CoA reductase. This reaction requires NADPH and is the primary rate-limiting step of the entire mevalonate pathway, making its enzyme a major target for cholesterol-lowering drugs like statins. wikipedia.orgmetwarebio.com

Following these initial steps, the "lower mevalonate pathway" begins, which in eukaryotes involves two sequential phosphorylation events to ultimately generate IPP. wikipedia.org The first of these is the phosphorylation of (R)-mevalonate at its C5 hydroxyl group by mevalonate kinase, consuming one molecule of ATP to yield (R)-5-phosphomevalonate (also called mevalonate-5-phosphate). wikipedia.orgmetwarebio.com It is this product, (R)-5-phosphomevalonate, that serves as the direct substrate for the synthesis of this compound.

Phosphomevalonate kinase (PMVK) is the enzyme responsible for the next crucial step in the pathway: the conversion of (R)-5-phosphomevalonate into this compound. wiley.comnih.gov This enzyme catalyzes the transfer of the terminal (gamma) phosphate (B84403) group from an ATP molecule to the phosphate group of (R)-5-phosphomevalonate. nih.govresearchgate.net This reaction is an essential step for the biosynthesis of all isoprenoids and steroids in humans and other organisms that utilize the mevalonate pathway. nih.govnih.gov

PMVK belongs to the GHMP kinase superfamily, a group of enzymes that includes galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase itself. nih.govacs.org A defining feature of these enzymes is a conserved P-loop structure involved in binding the phosphate groups of ATP. nih.gov The reaction catalyzed by PMVK is reversible, and kinetic studies have been conducted to characterize both the forward and reverse reactions. nih.govuniprot.org

Research on PMVK from various organisms, including humans, bacteria, and fungi, has provided insight into its structure and function. nih.govtandfonline.com For instance, studies on the enzyme from Streptococcus pneumoniae have elucidated its kinetic mechanism, showing that the substrates (ATP and (R)-5-phosphomevalonate) bind to the enzyme in a random order before the chemical reaction takes place. nih.gov

The formation of this compound is an ATP-dependent phosphorylation reaction. uniprot.orgebi.ac.uk The enzyme phosphomevalonate kinase facilitates the transfer of a phosphoryl group from ATP to its substrate, (R)-5-phosphomevalonate, resulting in the products this compound and ADP. uniprot.orguniprot.org

Reaction: (R)-5-phosphomevalonate + ATP ⇌ this compound + ADP uniprot.org

This catalytic process is challenging due to the high negative charge density of the phosphate groups in the active site. nih.gov The enzyme must correctly orient both the phosphate acceptor ((R)-5-phosphomevalonate) and the phosphate donor (ATP) to facilitate the reaction. nih.gov Molecular dynamics and quantum mechanics studies suggest that specific amino acid residues within the enzyme's active site play key roles in this process. For example, a conserved serine residue helps to anchor the ATP molecule, while another serine residue facilitates the necessary proton transfer during the phosphorylation event. acs.orgtandfonline.com The presence of a magnesium ion (Mg²⁺) is also critical, as it coordinates with the phosphate groups of ATP and the substrate, helping to stabilize the transition state of the reaction. acs.org

The subsequent and final step of the mevalonate pathway involves the enzyme diphosphomevalonate decarboxylase, which also utilizes ATP to catalyze the decarboxylation of this compound to produce the final building block, isopentenyl pyrophosphate (IPP). nih.govwikipedia.orgyeastgenome.org

Data Tables

Table 1: Kinetic Constants for Phosphomevalonate Kinase from Streptococcus pneumoniae This table presents the kinetic parameters for the forward and reverse reactions catalyzed by phosphomevalonate kinase.

| Direction | Parameter | Substrate | Value (μM) |

| Forward | Km | (R)-5-Phosphomevalonate | 4.2 |

| Km | ATP | 74 | |

| Ki | (R)-5-Phosphomevalonate | 7.7 | |

| Ki | ATP | 137 | |

| Reverse | Km | This compound | 12 |

| Km | ADP | 350 | |

| Ki | This compound | 14 | |

| Ki | ADP | 410 | |

| Data sourced from a study on the kinetic mechanism of S. pneumoniae phosphomevalonate kinase. nih.gov | |||

| Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum. Ki (inhibition constant) reflects the binding affinity of the substrate. |

Table 2: Enzymes in the This table outlines the sequential enzymes involved in the mevalonate pathway leading to the synthesis of this compound.

| Step | Enzyme | Substrate | Product |

| 1 | Acetoacetyl-CoA Thiolase | Acetyl-CoA (x2) | Acetoacetyl-CoA |

| 2 | HMG-CoA Synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |

| 3 | HMG-CoA Reductase | HMG-CoA | (R)-Mevalonate |

| 4 | Mevalonate Kinase | (R)-Mevalonate | (R)-5-Phosphomevalonate |

| 5 | Phosphomevalonate Kinase | (R)-5-Phosphomevalonate | This compound |

| (Based on information from multiple sources describing the mevalonate pathway). wikipedia.orgmetwarebio.comcreative-proteomics.comresearchgate.net |

Enzymatic Transformation of R 5 Diphosphomevalonate: Diphosphomevalonate Decarboxylase Dmd/mvd

Catalytic Function and Reaction Mechanism

The catalytic activity of DMD involves a complex, multi-step process that ultimately results in the decarboxylation of its substrate. This transformation is dependent on the presence of ATP and is characterized by a unique phosphorylation-decarboxylation coupled mechanism.

DMD catalyzes the ATP-dependent decarboxylation of (R)-5-diphosphomevalonate to produce isopentenyl diphosphate (B83284) (IPP), ADP, phosphate (B84403), and carbon dioxide. wikipedia.orgebi.ac.uk This irreversible reaction is a committed step in the biosynthesis of numerous essential molecules, including cholesterol, steroid hormones, and other non-sterol isoprenoids. wikipedia.org The enzyme belongs to the GHMP kinase superfamily, which includes galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. nih.govpnas.org

The reaction proceeds through the binding of two substrates: this compound and ATP. wikipedia.orgresearchgate.net The binding of these substrates is sequential, with the binding of this compound inducing a conformational change in the enzyme that facilitates the binding of ATP. researchgate.netosti.gov

The widely accepted mechanism for DMD involves a coupled phosphorylation and decarboxylation reaction. wikipedia.orgnih.govresearchgate.net This process can be broken down into two main stages: the formation of a phosphorylated intermediate followed by a concerted dephosphorylation and decarboxylation. wikipedia.org

The first step in the catalytic cycle is the phosphorylation of the 3-hydroxyl group of this compound by ATP. nih.govresearchgate.net This reaction is facilitated by an aspartic acid residue within the active site, which acts as a general base to deprotonate the hydroxyl group, allowing it to attack the γ-phosphate of ATP. wikipedia.org This results in the formation of a transient, high-energy intermediate known as (R)-3-phospho-5-diphosphomevalonate. wikipedia.orgnih.gov The existence of this intermediate has been supported by mutagenic studies and structural analyses. nih.govresearchgate.netnih.gov

Following the formation of the phosphorylated intermediate, the enzyme catalyzes a concerted elimination of the 3-phosphate group and the carboxyl group. wikipedia.orgresearchgate.net The phosphorylation at the C3 position creates a good leaving group, facilitating the subsequent steps. wikipedia.org While some models propose the formation of a transient carbocation intermediate after the departure of the phosphate group, which then drives the decarboxylation, other evidence suggests a more concerted E2-type elimination mechanism. wikipedia.orgnih.govresearchgate.net Regardless of the precise sequence, the end result is the formation of the double bond in isopentenyl diphosphate. wikipedia.org

Proposed Phosphorylation-Decarboxylation Coupled Mechanism

Enzymatic Activity and Cofactor Requirements

The catalytic efficiency of diphosphomevalonate decarboxylase is critically dependent on the hydrolysis of ATP and the presence of magnesium ions.

ATP hydrolysis is essential for the enzymatic activity of DMD, as it provides the energy and the phosphate group required for the phosphorylation of this compound. wikipedia.orgnih.govnih.gov The enzyme requires ATP for its reaction, which is a characteristic shared with kinases. nih.gov The binding of ATP is modulated by the prior binding of this compound and causes a significant conformational change in the enzyme, including the movement of a phosphate-binding loop to secure the ATP molecule in the active site. researchgate.net

Magnesium ions (Mg²⁺) are also indispensable cofactors for the reaction. nih.govresearchgate.net Two Mg²⁺ ions are chelated in the active site by the bound substrates. researchgate.net These ions play a crucial role in stabilizing the negative charges on the phosphate groups of both ATP and this compound, as well as in facilitating the phosphoryl transfer and the subsequent elimination and decarboxylation steps. researchgate.net

Table 1: Key Components in the Enzymatic Transformation of this compound

| Component | Role |

|---|---|

| Enzyme | Diphosphomevalonate Decarboxylase (DMD/MVD) |

| Substrate | This compound |

| Co-substrate | ATP |

| Product | Isopentenyl Diphosphate (IPP) |

| Cofactor | Magnesium Ions (Mg²⁺) |

| Key Intermediate | (R)-3-Phospho-5-Diphosphomevalonate |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Diphosphomevalonate Decarboxylase | DMD/MVD |

| Isopentenyl Diphosphate | IPP |

| Adenosine (B11128) Triphosphate | ATP |

| (R)-3-Phospho-5-Diphosphomevalonate | - |

| Adenosine Diphosphate | ADP |

| Galactokinase | - |

| Homoserine Kinase | - |

| Mevalonate Kinase | - |

| Phosphomevalonate Kinase | - |

| Cholesterol | - |

| Acetyl-CoA | - |

| (R)-mevalonate | - |

| Isopentenyl phosphate | IP |

| Dimethylallyl diphosphate | DMAPP |

| Acetoacetyl-CoA | - |

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA |

| Mevalonate-5-phosphate | - |

| Mevalonate-3-phosphate | MVA-3-P |

| Mevalonate-3,5-bisphosphate | MVA-3,5-PP |

| Mevalonate 3-kinase | M3K |

| Mevalonate 3,5-bisphosphate decarboxylase | MBD |

| Mevalonate kinase | MVK |

| Phosphomevalonate kinase | PMK |

| Bisphosphomevalonate decarboxylase | BMD |

Stereochemical Course of Reaction

The reaction mechanism begins with the transfer of the γ-phosphate group from ATP to the C3-hydroxyl group of this compound. nih.gov This phosphorylation event creates a reactive intermediate, (R)-3-phospho-5-diphosphomevalonate. nih.gov Following this, the enzyme facilitates a concerted dephosphorylation and decarboxylation. wikipedia.org Studies using stereospecifically labeled ATP analogs with chicken liver DMD have demonstrated that the initial thiophosphoryl group transfer occurs with an inversion of configuration at the phosphorus atom, which is consistent with a direct, single in-line transfer from ATP to the substrate. nih.gov The subsequent elimination of the 3-phosphate group and the carboxyl group proceeds in a concerted fashion to yield the final products: isopentenyl diphosphate, CO2, ADP, and inorganic phosphate. nih.govwikipedia.org

Diphosphomevalonate Decarboxylase Nomenclature and Classification

EC Number (EC 4.1.1.33)

Diphosphomevalonate decarboxylase is systematically classified under the Enzyme Commission (EC) number EC 4.1.1.33 . wikipedia.orgqmul.ac.ukenzyme-database.orggenome.jp This classification places it in the family of lyases, specifically the carboxy-lyases, which are enzymes that cleave carbon-carbon bonds. wikipedia.orggenome.jp Its systematic name is ATP:this compound carboxy-lyase (adding ATP; isopentenyl-diphosphate-forming). qmul.ac.ukenzyme-database.org The enzyme is also known by several other common names, including mevalonate 5-diphosphate decarboxylase (MVD), pyrophosphomevalonate decarboxylase, and mevalonate-5-pyrophosphate decarboxylase. wikipedia.orgqmul.ac.ukuniprot.org

Membership in the GHMP Kinase Superfamily

Despite being a decarboxylase, diphosphomevalonate decarboxylase is a member of the GHMP kinase superfamily. nih.govebi.ac.uk This superfamily is named after its initial members: galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase. nih.govebi.ac.uk The inclusion of DMD in this group is due to significant structural homology and a crucial mechanistic step it shares with kinases. nih.gov The reaction catalyzed by DMD is ATP-dependent, and the first step involves the phosphorylation of the 3-hydroxyl group of this compound, a classic kinase activity. nih.govresearchgate.net

Enzymes in the GHMP superfamily share a distinct structural fold and conserved sequence motifs involved in ATP binding. ebi.ac.uktandfonline.com This includes a phosphate-binding loop (P-loop) that is different from those found in many other ATP/GTP binding proteins. ebi.ac.uk The shared architecture and the initial phosphorylation step firmly place DMD within this kinase superfamily, highlighting an evolutionary link between these functionally diverse enzymes. ebi.ac.uk

Isoforms and Organismal Distribution

Diphosphomevalonate decarboxylase is a crucial enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids, and is found across all three domains of life: Eukaryota, Archaea, and some Bacteria. nih.govresearchgate.net The enzyme has been studied in a variety of organisms.

The table below summarizes key details about DMD in several representative organisms.

| Organism | Gene/Protein Name | Key Research Findings & Characteristics |

| Human (Homo sapiens) | MVD | The human enzyme (UniProt: P53602) is a key enzyme in cholesterol biosynthesis and is primarily active in the liver. wikipedia.orguniprot.org It is a target for developing inhibitors to manage hypercholesterolemia. wikipedia.org The enzyme belongs to the GHMP kinase superfamily. uniprot.org |

| Mouse (Mus musculus) | Mvd | The mouse ortholog is essential for isoprenoid biosynthesis, similar to its human counterpart. |

| Arabidopsis thaliana | MVD1 / MVD2 | This plant species possesses two isoforms of MVD. These enzymes are critical for producing a vast array of isoprenoids essential for plant growth, development, and defense. |

| Sulfolobus solfataricus | DMD | This thermoacidophilic archaeon possesses a DMD that has been structurally characterized. nih.govresearchgate.net Studies on the S. solfataricus enzyme have provided significant insights into the catalytic mechanism, including the role of specific amino acid residues like Asp-281 in the phosphate elimination/decarboxylation step. nih.gov |

| Saccharomyces cerevisiae | ERG19 / MVD1 | In this budding yeast, the enzyme is crucial for the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes. researchgate.net The gene encoding the enzyme has been isolated and the protein purified, serving as a model for studying the mevalonate pathway. researchgate.net |

| Schizosaccharomyces pombe | mvd1 | In this fission yeast, the enzyme (UniProt: O13963) is part of the ergosterol biosynthesis pathway. uniprot.org It is involved in the formation of farnesyl diphosphate, a precursor for ubiquinone and other essential molecules. uniprot.org |

Molecular and Structural Determinants of Diphosphomevalonate Decarboxylase Activity

Protein Architecture and Domain Organization

Diphosphomevalonate decarboxylase belongs to the GHMP kinase superfamily, a group of enzymes that includes galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. nih.govebi.ac.uk Like other members of this family, DMD displays a characteristic bilobal structure. ebi.ac.uk The enzyme typically forms a homodimer, and in some organisms like the hyperthermophilic archaeon Sulfolobus solfataricus, the subunits of the dimer are interconnected by an intersubunit disulfide bond that enhances thermostability. asm.org

The monomer of diphosphomevalonate decarboxylase is composed of two distinct domains: an N-terminal domain and a C-terminal domain. asm.org In S. solfataricus DMD, the N-terminal domain consists of residues 2 to 173, while the C-terminal domain comprises residues 174 to 325. asm.org This two-domain architecture is a conserved feature among GHMP kinases. ebi.ac.uktandfonline.com

The N-terminal subdomains are predominantly characterized by a mixed β-sheet flanked by α-helices. ebi.ac.uk The C-terminal domain features a four-stranded anti-parallel β-sheet and is also referred to as the GHMP kinase C-side structure domain. ebi.ac.uktandfonline.comtandfonline.com Both domains contribute to forming a large cleft where substrate binding and catalysis occur. asm.org

Substrate Binding Sites and Catalytic Pocket

The active site of DMD is located in the cleft between the N- and C-terminal domains and is responsible for binding both the primary substrate, (R)-5-diphosphomevalonate, and the nucleotide cofactor, ATP. asm.orgnih.gov The binding of these molecules induces conformational changes in the enzyme, facilitating the catalytic process. researchgate.netosti.gov

Structural studies of DMD from various organisms have identified several key amino acid residues that are critical for the precise positioning of this compound within the catalytic pocket. These residues form hydrogen bonds and electrostatic interactions with the substrate's carboxylate and diphosphate (B83284) moieties. In the bacterial pathogen Enterococcus faecalis, residues Ser-106, Arg-144, Ser-192, and Arg-193 are responsible for holding the substrate in place. nih.gov Similarly, in human DMD, residues such as Asn-17, Ser-127, and Arg-161 are proposed to be important for substrate binding. wikipedia.org The conservation of arginine residues in this pocket appears particularly important for interacting with the diphosphate group of the substrate. nih.govnih.gov

Key Residues for this compound Interaction in DMD

| Organism | Key Residues | Reference |

|---|---|---|

| Enterococcus faecalis | Ser-106, Arg-144, Ser-192, Arg-193 | nih.gov |

| Staphylococcus epidermidis | Arg-144, Asp-283 | nih.gov |

| Human (Homo sapiens) | Asn-17, Ser-127, Arg-161, Asp-305 | wikipedia.org |

The binding of ATP is a prerequisite for the phosphorylation of this compound. The nucleotide binding site overlaps with the substrate-binding pocket. nih.gov Research on Enterococcus faecalis DMD shows that the binding of this compound occurs first and modulates the ATP binding pocket, a mechanism of sequential ordered substrate binding. nih.govresearchgate.netosti.gov

A key feature of the ATP-binding site in the GHMP kinase superfamily is a conserved phosphate-binding loop (P-loop). wikipedia.org This loop is distinct from the classical P-loops found in many other ATP/GTP binding proteins. ebi.ac.uk Upon ATP binding, this loop moves to cover the active site, correctly positioning the nucleotide for phosphoryl transfer. researchgate.netosti.gov In human DMD, this P-loop includes conserved residues Ala-105, Ser-106, Ser-107, and Ala-108, which stabilize the triphosphate portion of ATP. wikipedia.org Other residues, such as Ser-94 and Asn-96 in E. faecalis DMD, interact directly with the ATP molecule. nih.gov The binding site is located in a cleft formed by α2 and α3 helices and β5 and β6 strands. nih.gov

Residues and Motifs in the ATP/ADP Binding Site of DMD

| Feature | Residues/Sequence | Organism/Family | Reference |

|---|---|---|---|

| Phosphate-Binding Loop (P-loop) | Ala-105, Ser-106, Ser-107, Ala-108 | Human (Homo sapiens) | wikipedia.org |

| ATP Interacting Residues | Ser-94, Asn-96 | Enterococcus faecalis | nih.gov |

| Conserved ATP Binding Motif | Pro-X-X-X-Gly-Leu-X-Ser-Ser-Ala | GHMP Kinase Superfamily | ebi.ac.uktandfonline.com |

Mutagenic Studies and Functional Correlations

Site-directed mutagenesis has been an invaluable tool for probing the function of specific amino acid residues within the active site of diphosphomevalonate decarboxylase. These studies have confirmed the roles of conserved residues in catalysis and substrate binding.

A conserved aspartate residue has been a focus of extensive research. nih.govnih.govrcsb.org Initially, it was proposed to act as a general base, abstracting a proton from the 3-hydroxyl group of this compound to facilitate phosphorylation. nih.govresearchgate.net However, structural and mutagenic studies on the DMD from Sulfolobus solfataricus have revised this hypothesis. nih.govnih.gov

In S. solfataricus, this residue is Asp-281. nih.govnih.govrcsb.org When Asp-281 was replaced with other amino acids (such as threonine or valine), the enzyme lost its ability to perform decarboxylation but retained the ability to phosphorylate the substrate. nih.govnih.govresearchgate.net This effectively converted the diphosphomevalonate decarboxylase into a diphosphomevalonate 3-kinase. nih.govrcsb.orgresearchgate.net This critical finding demonstrates that the conserved aspartate residue (Asp-281 in S. solfataricus, equivalent to Asp-305 in humans and Asp-283 in S. epidermidis) is not required for the initial phosphorylation step but is essential for the subsequent phosphate (B84403) elimination and decarboxylation phase of the reaction. wikipedia.orgnih.govnih.gov This research provided clear evidence for the existence of the long-hypothesized (R)-3-phospho-5-diphosphomevalonate intermediate in the reaction pathway. nih.govnih.govrcsb.org

Single Amino Acid Mutations and Enzyme Activity Alterations (e.g., conversion to kinase activity)

The catalytic activity of diphosphomevalonate decarboxylase (DMD) can be dramatically altered through single amino acid mutations, highlighting the critical roles of specific residues in its complex reaction mechanism. A pivotal example of this is the conversion of DMD into a kinase, an enzyme that phosphorylates its substrate without subsequent decarboxylation. This functional switch has been demonstrated through site-directed mutagenesis studies, particularly targeting a conserved aspartate residue.

In the DMD from the thermoacidophilic archaeon Sulfolobus solfataricus, this conserved residue is Asp-281. nih.govnih.gov The widely accepted mechanism for DMD involves an initial ATP-dependent phosphorylation of the 3-hydroxyl group of this compound, followed by a concerted decarboxylation and dephosphorylation to yield isopentenyl diphosphate (IPP). nih.govwikipedia.org Initially, it was proposed that the conserved aspartate residue acts as a general base, abstracting a proton from the 3-hydroxyl group to facilitate the initial phosphorylation step. nih.govnih.gov

However, structural and mutagenic studies have challenged this role. When Asp-281 in S. solfataricus DMD was mutated to either asparagine (D281N) or alanine (B10760859) (D281A), the resulting mutant enzymes lost their decarboxylase activity but retained the ability to phosphorylate this compound. nih.gov These mutants effectively became diphosphomevalonate 3-kinases, producing (R)-3-phospho-5-diphosphomevalonate, a long-predicted intermediate in the DMD reaction. nih.govnih.gov This finding provides strong evidence that the conserved aspartate residue is not essential for the initial phosphorylation but is instead crucial for the subsequent elimination of the phosphate group and decarboxylation. nih.govnih.gov

This functional conversion underscores the delicate balance of the enzyme's active site architecture. The removal of the carboxyl group of the aspartate side chain through mutation appears to disrupt the steps leading to the elimination of the 3-phosphate group and the final decarboxylation, thereby uncoupling the two main phases of the catalytic cycle. nih.gov

Table 1: Effects of Single Amino Acid Mutations on S. solfataricus Diphosphomevalonate Decarboxylase Activity

| Mutation | Original Residue | Mutant Residue | Enzyme Activity | Product | Reference |

| D281N | Aspartate | Asparagine | Diphosphomevalonate 3-kinase | (R)-3-phospho-5-diphosphomevalonate | nih.gov |

| D281A | Aspartate | Alanine | Diphosphomevalonate 3-kinase | (R)-3-phospho-5-diphosphomevalonate | nih.gov |

Structural Biology Insights

Crystal Structures of Enzyme-Substrate/Analog Complexes

X-ray crystallography has provided invaluable atomic-level insights into the binding of this compound and its analogs to diphosphomevalonate decarboxylase (DMD), revealing the structural basis for substrate recognition and the conformational changes required for catalysis.

Crystal structures of DMD from various organisms, including Staphylococcus epidermidis, Sulfolobus solfataricus, and Arabidopsis thaliana, have been solved in complex with the substrate this compound or inhibitory analogs. nih.govebi.ac.ukrcsb.org For instance, the crystal structure of S. solfataricus DMD has been determined in complex with this compound and either the non-hydrolyzable ATP analog adenosine (B11128) 5′-O-(3-thio)triphosphate or with ADP. nih.govnih.gov These structures show the substrate nestled in a well-defined active site.

In the human DMD structure, key residues proposed to be important for substrate binding and the catalytic mechanism include Arg-161, Ser-127, Asp-305, and Asn-17. wikipedia.org The binding of the substrate is thought to position the terminal phosphate group near a sulfate (B86663) ion observed in the crystal structure, providing clues to the orientation of the diphosphate moiety of this compound. wikipedia.org

Structures of S. epidermidis DMD complexed with inhibitory analogs have further illuminated substrate binding and the catalytic mechanism. ebi.ac.uk These complexes reveal how the enzyme recognizes the diphosphate and carboxylate moieties of the substrate and provide a static picture of the enzyme-substrate interactions that precede the chemical steps of the reaction.

Computational Modeling and Theoretical Analysis of Catalytic Mechanism

Computational modeling and theoretical analyses have complemented experimental data from structural biology and mutagenesis to build a more complete picture of the catalytic mechanism of diphosphomevalonate decarboxylase. These approaches allow for the investigation of transient states and reaction energetics that are difficult to capture through experimental methods alone.

Theoretical analysis based on the crystal structure of S. solfataricus DMD suggested that the conserved Asp-281 residue is unlikely to function as a general base to abstract a proton from the 3-hydroxyl group of this compound. nih.gov This computational prediction was subsequently validated by the mutagenesis studies that converted the enzyme into a kinase. nih.govnih.gov

Molecular docking and simulation studies have been employed to probe the active site of DMD. For example, in a study on Saccharomyces cerevisiae DMD, docking of this compound, ATP, and an inhibitor into the active site identified several residues within hydrogen-bonding distance, suggesting their potential involvement in substrate binding and orientation. researchgate.net These simulations also indicated that a water molecule might mediate the deprotonation of the C3 hydroxyl group by a catalytic aspartate residue (Asp302 in this organism), and that a serine residue (Ser121) is crucial for correctly positioning the substrate for phosphorylation and decarboxylation. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) studies have been used to investigate the phosphorylation mechanism of DMD in greater detail. acs.org These calculations can model the electronic rearrangements that occur during bond formation and breakage, providing insights into the transition state of the phosphoryl transfer reaction. Such studies support a mechanism involving a dissociative phosphoryl transfer from ATP to the substrate. researchgate.net

Enzyme Kinetics and Specificity Profile of Diphosphomevalonate Decarboxylase

Substrate Specificity for (R)-5-Diphosphomevalonate

Diphosphomevalonate decarboxylase exhibits a high degree of specificity for its primary substrate, this compound (also known as mevalonate-5-diphosphate, MVAPP). uniprot.orguniprot.org This specificity is crucial for the efficient production of isopentenyl diphosphate (B83284), ensuring the fidelity of the mevalonate (B85504) pathway. wikipedia.org The enzyme is a member of the GHMP kinase superfamily, which also includes mevalonate kinase and phosphomevalonate kinase, enzymes that act earlier in the pathway and share structural similarities. wikipedia.orgresearchgate.net Despite these similarities, diphosphomevalonate decarboxylase is highly selective for the diphosphorylated form of mevalonate.

The enzyme's stringent specificity is clearly demonstrated when its kinetic performance with this compound is compared to that with (R)-5-phosphomevalonate (mevalonate-5-phosphate, MVAP). Research on the peroxisomal isozymes MVD1 and MVD2 from Arabidopsis thaliana reveals a dramatic difference in catalytic efficiency. For these enzymes, the catalytic efficiency (kcat/Km) with (R)-5-phosphomevalonate as a substrate is approximately 10,000-fold lower than with this compound. uniprot.orguniprot.org

This disparity is due to both a significantly higher Michaelis constant (Km) and a lower turnover number (kcat) for (R)-5-phosphomevalonate. For the MVD2 isozyme from A. thaliana, the Km for (R)-5-phosphomevalonate is 4600 µM, compared to just 26 µM for this compound. uniprot.org Concurrently, the kcat value drops from 3.2 s⁻¹ with the correct diphosphorylated substrate to 0.034 s⁻¹ with the monophosphorylated version. uniprot.org This indicates that the enzyme binds (R)-5-phosphomevalonate much more weakly and converts it to product far less efficiently, underscoring the critical role of the 5-diphosphate group for effective substrate recognition and catalysis. Some phosphomevalonate decarboxylases (PMD) show promiscuous activity for mevalonate monophosphate (MevP), but their kinetics are generally poor, characterized by a high Km and low kcat. google.com

Comparative Kinetic Parameters for A. thaliana MVD2

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| This compound | 26 | 3.2 | uniprot.org |

| (R)-5-Phosphomevalonate | 4600 | 0.034 | uniprot.org |

Kinetic Parameters (Kₘ, kₖₐₜ)

The kinetic parameters Kₘ and kₖₐₜ quantify the efficiency of diphosphomevalonate decarboxylase. Kₘ, the Michaelis constant, reflects the substrate concentration at which the reaction rate is half of its maximum, providing an inverse measure of the enzyme's affinity for its substrate. The turnover number, kₖₐₜ, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

The kinetic parameters for diphosphomevalonate decarboxylase have been determined for enzymes from a variety of organisms, revealing both conserved features and species-specific differences. The enzyme from the plant Bacopa monniera (BmMDD) exhibits a Kₘ for this compound of 144 µM and a Vmax of 52 U mg⁻¹, with a calculated kₖₐₜ of 40 s⁻¹. researchgate.net The enzyme from rat liver has a reported Kₘ value for this compound of approximately 23-26 µM. guidetopharmacology.org For the MVD1 isozyme in Arabidopsis thaliana, the kcat is 2.0 s⁻¹, while the MVD2 isozyme has a kcat of 3.2 s⁻¹ and a Kₘ of 26 μM for the same substrate. uniprot.orguniprot.org These data highlight the high affinity and catalytic speed of the enzyme for its natural substrate across different kingdoms of life.

Kinetic Parameters of Diphosphomevalonate Decarboxylase from Various Organisms for this compound

| Organism | Enzyme | Kₘ (µM) | kₖₐₜ (s⁻¹) | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | MVD1 | N/A | 2.0 | uniprot.org |

| Arabidopsis thaliana | MVD2 | 26 | 3.2 | uniprot.org |

| Bacopa monniera | BmMDD | 144 | 40 | researchgate.net |

| Rattus norvegicus (Rat Liver) | MDD | 22.7 - 26 | N/A | guidetopharmacology.org |

Allosteric Regulation and Enzyme Modulation

The activity of diphosphomevalonate decarboxylase can be modulated by cellular factors, including its own substrates and products. In studies with the enzyme from pig liver, it was observed that ATP, in addition to its role as a co-substrate, can also act as a modulator. The presence of excess free ATP⁴⁻ (at 1 mM) beyond what is complexed with Mg²⁺ to form the MgATP²⁻ substrate, leads to an apparent activation of the enzyme. nih.gov This activation manifests as a decrease in the Kₘ for MgATP²⁻ from 0.45 mM to 0.15 mM, suggesting that free ATP binding to a site other than the active site enhances the enzyme's affinity for its substrate complex. nih.gov

Conversely, the product MgADP⁻ acts as a competitive inhibitor with respect to the MgATP²⁻ substrate, indicating it competes for binding at the active site. nih.gov Furthermore, while not a direct allosteric regulator of diphosphomevalonate decarboxylase itself, analogues of its substrate, this compound, have been shown to act as allosteric inhibitors of mevalonate kinase, the enzyme two steps prior in the pathway. nih.gov This highlights a potential mechanism for feedback regulation within the mevalonate pathway, where the downstream product or its analogues can modulate the activity of an upstream enzyme. nih.gov

Metabolic Regulation and Interplay of the Mevalonate Pathway

Feedback Inhibition Mechanisms

A key aspect of mevalonate (B85504) pathway regulation is feedback inhibition, where downstream products of the pathway suppress the activity of key enzymes, preventing the overaccumulation of intermediates.

The synthesis of (R)-5-Diphosphomevalonate is part of a larger pathway that produces fundamental building blocks for isoprenoids, namely isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These C5 units are sequentially condensed to form larger prenyl diphosphates such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). oup.comnih.gov

These downstream isoprenoids, including IPP, DMAPP, GPP, and FPP, exert feedback control on the mevalonate pathway. pnas.org For instance, mevalonate kinase (MVK), an enzyme acting upstream of this compound formation, is a significant regulatory point. In many organisms, MVK activity is inhibited by these downstream isoprenoid diphosphates. researchgate.netnih.govrsc.org This intricate feedback loop ensures that the production of isoprenoid precursors is finely tuned to the cell's metabolic needs. researchgate.net

Alternative Mevalonate Pathways and this compound Bypass

While the classical mevalonate pathway proceeds through the phosphorylation of mevalonate at the 5-OH position to eventually form this compound, several alternative pathways have been discovered, particularly in archaea, that bypass this specific intermediate. wikipedia.org These alternative routes highlight the metabolic diversity and adaptability of isoprenoid biosynthesis across different domains of life.

In some extremophilic archaea, such as Thermoplasma acidophilum and Picrophilus torridus, a novel mevalonate pathway variant exists that circumvents the formation of this compound. wikipedia.orgacs.orgpnas.org This pathway is initiated by the phosphorylation of mevalonate at the 3-OH position by a mevalonate-3-kinase (M3K). nih.govnih.govresearchgate.net

Subsequent enzymatic steps in this alternative route involve a second phosphorylation at the 5-OH position to yield mevalonate 3,5-bisphosphate. acs.orguniprot.org This intermediate is then decarboxylated to isopentenyl phosphate (B84403) (IP), which is finally phosphorylated to the universal isoprenoid precursor, isopentenyl pyrophosphate (IPP). acs.orguniprot.orgnih.gov The discovery of this "Thermoplasma-type" mevalonate pathway, which utilizes (R)-mevalonate 3-phosphate as a key intermediate instead of (R)-mevalonate 5-phosphate, reveals a third major alternative in isoprenoid biosynthesis. nih.govexpasy.orgmicrobiologyresearch.org

The enzyme from Picrophilus torridus, initially predicted to be a mevalonate diphosphate (B83284) decarboxylase, was later identified as a mevalonate-3-kinase, further supporting the existence of this alternative pathway in this organism. nih.govnih.govresearchgate.net This pathway represents a significant deviation from the canonical mevalonate pathway and underscores the evolutionary plasticity of this fundamental metabolic process. pnas.org

Table 1: Comparison of Key Intermediates in Mevalonate Pathways

| Pathway Step | Classical Mevalonate Pathway | Mevalonate-3-Kinase Pathway |

|---|---|---|

| Initial Phosphorylation | (R)-Mevalonate 5-phosphate | (R)-Mevalonate 3-phosphate |

| Diphosphorylated Intermediate | This compound | (R)-Mevalonate 3,5-bisphosphate |

| Decarboxylation Substrate | This compound | (R)-Mevalonate 3,5-bisphosphate |

| Product of Decarboxylation | Isopentenyl pyrophosphate (IPP) | Isopentenyl phosphate (IP) |

Another alternative to the classical mevalonate pathway involves the decarboxylation of a monophosphorylated intermediate, thereby bypassing the formation of this compound. nih.gov This route, often referred to as the alternate MVA pathway, has been identified in some archaea, such as Haloferax volcanii. wikipedia.orgnih.gov

In this pathway, (R)-mevalonate 5-phosphate is directly decarboxylated by an enzyme called phosphomevalonate decarboxylase (PMD) to yield isopentenyl phosphate (IP). nih.govelifesciences.org Subsequently, isopentenyl phosphate kinase (IPK) catalyzes the phosphorylation of IP to produce isopentenyl pyrophosphate (IPP). nih.govelifesciences.org The identification and characterization of both PMD and IPK in H. volcanii provided the first experimental evidence for the operation of this complete alternate pathway in an archaeon. nih.gov This pathway essentially reverses the final two steps of the classical eukaryotic pathway (decarboxylation before the final phosphorylation). elifesciences.org

The mevalonate pathway, and by extension the production of this compound, is not an isolated metabolic route. It is intricately connected with other cellular metabolic networks, primarily through its role in supplying the fundamental precursors for all isoprenoid compounds.

The primary and universal function of the mevalonate pathway is the biosynthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgacs.orgoup.com These two molecules are the fundamental building blocks for all isoprenoids, a large and diverse class of natural products with over 30,000 identified compounds. wikipedia.org

In eukaryotes and archaea, the mevalonate pathway is the exclusive source of these isoprenoid precursors. oup.com These precursors are then utilized in a wide range of biosynthetic pathways to produce a vast array of essential molecules. These include sterols (like cholesterol), dolichols, coenzyme Q10, and steroid hormones. metwarebio.comwikipedia.org In archaea, isoprenoids form the hydrophobic core of their unique ether-linked membrane lipids. nih.govnih.gov

Interconnections with Other Metabolic Networks

Integration within Broader Lipid Biosynthesis Pathways

The mevalonate (MVA) pathway is a critical metabolic route that provides the fundamental five-carbon building blocks for a vast array of isoprenoid compounds. wikipedia.org While often discussed in the context of cholesterol production, its significance extends far beyond, serving as a central hub that is intricately integrated with other major lipid biosynthesis pathways, including the synthesis of sterols, fatty acids, and other essential lipid-derived molecules. This integration ensures that the cell can coordinately regulate the production of these vital components to maintain membrane integrity, support signaling processes, and manage energy homeostasis. The common origin from the precursor acetyl-CoA establishes a fundamental link between these pathways from the outset. researchgate.netfrontiersin.org

The molecule this compound is a key intermediate in this process. Its ATP-dependent decarboxylation, catalyzed by the enzyme diphosphomevalonate decarboxylase, is the final and committing step of the MVA pathway proper, yielding isopentenyl diphosphate (IPP). lipidmaps.orgwikipedia.org IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal isoprenoid precursors that feed into several downstream lipid synthesis routes. wikipedia.org

Connection to Sterol Biosynthesis

The most direct and extensively studied integration of the mevalonate pathway is with sterol biosynthesis. metwarebio.com Following the formation of IPP from this compound, a series of condensation reactions produce geranyl diphosphate (GPP), and subsequently, farnesyl diphosphate (FPP). FPP represents a major branch point in lipid metabolism. researchgate.netfrontiersin.org

For sterol synthesis, two molecules of FPP are condensed to form squalene (B77637), a 30-carbon linear hydrocarbon. oup.com This reaction is catalyzed by squalene synthase. The pathway then proceeds through a series of cyclization and modification steps, starting with the formation of lanosterol (B1674476) in animals or cycloartenol (B190886) in plants, ultimately yielding the final sterol products like cholesterol. oup.com This entire downstream process is dependent on the initial flux through the mevalonate pathway for the supply of FPP.

Interplay with Fatty Acid Synthesis

The mevalonate pathway and fatty acid synthesis are linked primarily through their shared precursor, acetyl-CoA, and by sophisticated co-regulatory networks. researchgate.netnih.gov In states of energy abundance, citrate (B86180) is exported from the mitochondria to the cytosol, where it is cleaved by ATP citrate lyase to produce acetyl-CoA. frontiersin.org This cytosolic pool of acetyl-CoA serves as the starting material for both pathways.

While the enzymatic steps for each pathway are distinct, their regulation is tightly coordinated. The sterol regulatory element-binding proteins (SREBPs) are master transcriptional regulators of lipid metabolism. nih.govutoronto.ca Specifically, SREBP-2 is the primary activator of genes in the cholesterol synthesis pathway, including HMG-CoA reductase, while SREBP-1c predominantly activates genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). utoronto.ca This system allows the cell to respond to various signals, such as insulin, to simultaneously manage the production of both sterols and fatty acids to meet cellular demands for membrane construction and energy storage. nih.govvaia.com

Link to Other Lipid-Derived Molecules

Beyond sterols and fatty acids, the isoprenoid units generated via the mevalonate pathway are essential for synthesizing other critical lipid-soluble molecules.

Coenzyme Q10 (Ubiquinone): The polyisoprenoid tail of Coenzyme Q10 is derived from the condensation of multiple IPP units onto FPP. metwarebio.com Coenzyme Q10 is a vital component of the mitochondrial electron transport chain, functioning as an electron carrier essential for ATP production. metwarebio.com

Dolichols: These long-chain polyisoprenols are also synthesized from the isoprenoid precursors produced by the MVA pathway. They are required for the synthesis of N-linked glycoproteins, an essential modification for many proteins that are secreted or localized to the cell surface.

Protein Prenylation: FPP and its derivative, geranylgeranyl diphosphate (GGPP), are used to covalently modify proteins in a process called prenylation. researchgate.net This lipid modification anchors key signaling proteins, such as small GTPases from the Ras and Rho families, to cellular membranes, which is crucial for their function in cell growth and cytoskeletal organization. researchgate.netmdpi.com

The intricate connections between the mevalonate pathway and these broader lipid biosynthetic routes are summarized in the tables below.

Interactive Data Tables

Table 1: Key Intermediates and Their Roles in Integrating Lipid Pathways

| Intermediate | Generating Pathway | Key Enzyme(s) | Downstream Pathways Fed | Function at Juncture |

| Acetyl-CoA | Glycolysis, Beta-oxidation, Citrate cleavage | ATP Citrate Lyase | Mevalonate Pathway, Fatty Acid Synthesis | Serves as the fundamental two-carbon building block for both sterol/isoprenoid and fatty acid synthesis. researchgate.netnih.gov |

| This compound | Mevalonate Pathway | Phosphomevalonate Kinase | Isoprenoid Synthesis | Precursor to IPP; its conversion is the final step of the MVA pathway leading to the universal C5 isoprenoid unit. wikipedia.orgguidetopharmacology.org |

| Isopentenyl Diphosphate (IPP) | Mevalonate Pathway | Diphosphomevalonate Decarboxylase | Sterol Synthesis, Protein Prenylation, Coenzyme Q Synthesis, Dolichol Synthesis | The primary five-carbon building block for all isoprenoid compounds. wikipedia.org |

| Farnesyl Diphosphate (FPP) | Mevalonate Pathway | Farnesyl Diphosphate Synthase | Sterol Synthesis (via Squalene), Protein Prenylation, Coenzyme Q Synthesis | A critical 15-carbon branch point intermediate directing flux towards either sterols or non-sterol isoprenoids. researchgate.netfrontiersin.org |

Table 2: Major Regulatory Proteins Coordinating Lipid Biosynthesis

| Regulatory Protein | Primary Function | Pathway(s) Regulated | Mechanism of Action |

| HMG-CoA Reductase (HMGCR) | Rate-limiting enzyme of the MVA pathway | Mevalonate Pathway | Catalyzes the conversion of HMG-CoA to mevalonate; regulated by SREBP-2, feedback inhibition by sterols, and phosphorylation. metwarebio.comnumberanalytics.com |

| Acetyl-CoA Carboxylase (ACC) | Rate-limiting enzyme of fatty acid synthesis | Fatty Acid Synthesis | Catalyzes the formation of malonyl-CoA from acetyl-CoA; regulated by SREBP-1c, citrate (activation), and palmitoyl-CoA (inhibition). numberanalytics.comnih.gov |

| SREBP-2 | Transcription Factor | Mevalonate Pathway, Cholesterol Synthesis | Activated by low cellular sterol levels; moves to the nucleus to upregulate the expression of HMGCR, LDLR, and other cholesterol-related genes. metwarebio.comutoronto.ca |

| SREBP-1c | Transcription Factor | Fatty Acid Synthesis, Triglyceride Synthesis | Primarily regulates genes for fatty acid synthesis (e.g., ACC, FAS) in response to hormonal signals like insulin. nih.govutoronto.ca |

Inhibitors and Modulators of Diphosphomevalonate Decarboxylase

Mechanism-Based Inhibitors

Mechanism-based inhibitors are compounds that are chemically transformed by the target enzyme into a reactive species that, in turn, inactivates the enzyme, often through covalent modification. This strategy has been effectively employed in the design of inhibitors for diphosphomevalonate decarboxylase. nih.gov

A prominent class of mechanism-based inhibitors for MDD involves the use of fluorinated analogues of its natural substrate, (R)-5-diphosphomevalonate. nih.govkisti.re.kr The strategic placement of fluorine atoms within the mevalonate (B85504) structure can significantly alter the molecule's electronic properties, thereby influencing its interaction with and processing by the enzyme. nih.gov

One such analogue, 6-fluoromevalonate (B1218973) 5-diphosphate, has been identified as a potent inhibitor of MDD. researchgate.netresearchgate.net Research indicates that this compound is processed by the enzyme, leading to a reactive intermediate that can cause inactivation. nih.gov The high electronegativity of the fluorine atom is thought to destabilize potential carbocationic intermediates that form during the decarboxylation reaction. google.com Another fluorinated analogue, 2-fluoromevalonate 5-diphosphate, has also been shown to be an irreversible inhibitor of rat MDD. nih.gov

Furthermore, analogues with fluorine substitutions at the C6 position, such as the mono-fluoro derivative of diphosphomevalonate, exhibit significantly reduced turnover rates compared to the native substrate. google.com The enzymatic conversion of 6,6,6-trifluoromevalonate into its corresponding diphosphate (B83284) has been shown to inhibit diphosphomevalonate decarboxylase, leading to an accumulation of diphosphomevalonate in rat liver homogenates. researchgate.net

Table 1: Examples of Fluorinated Mevalonate Analogues and their Effects on MDD

| Inhibitor | Target Enzyme | Inhibition Type | Notable Findings |

|---|---|---|---|

| 2-fluoromevalonate 5-diphosphate | Rat MDD | Irreversible | Binds to the mevalonate binding-site. nih.gov |

| 6-fluoromevalonate 5-diphosphate | MDD | Competitive/Irreversible | A strong competitive inhibitor of MDD. wikipedia.orgresearchgate.netresearchgate.net |

| 6,6,6-trifluoromevalonate diphosphate | DPM decarboxylase | Inhibition | Leads to accumulation of diphosphomevalonate. researchgate.net |

Competitive Inhibition Strategies

Competitive inhibition represents a common and effective strategy for modulating enzyme activity. Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the binding of the natural substrate. For diphosphomevalonate decarboxylase, this approach has been explored through the design of molecules that mimic the substrate, this compound.

These substrate analogues are designed to bind with high affinity to the active site of MDD but are incapable of undergoing the catalytic conversion to products. researchgate.net For instance, diphosphoglycolyl proline and 6-fluoromevalonate 5-diphosphate have been identified as competitive inhibitors with respect to mevalonate diphosphate. researchgate.netrcsb.org The inhibition constants (Ki) for these compounds highlight their efficacy, with 6-fluoromevalonate 5-diphosphate demonstrating particularly potent inhibition. researchgate.netrcsb.org

Studies have revealed that 6-fluoromevalonate (6-FMVA) acts as a strong competitive inhibitor of mevalonate diphosphate decarboxylase, leading to a decrease in cholesterol levels. wikipedia.org The investigation of various mevalonate analogues has provided insights into the structural requirements for binding to the MDD active site, facilitating the development of more effective competitive inhibitors.

Table 2: Competitive Inhibitors of Diphosphomevalonate Decarboxylase

| Inhibitor | Ki Value | Notes |

|---|---|---|

| Diphosphoglycolyl proline | 2.3 +/- 0.3 µM researchgate.netrcsb.org | Competitive inhibitor with respect to mevalonate diphosphate. researchgate.netrcsb.org |

| 6-fluoromevalonate 5-diphosphate | 62 +/- 5 nM researchgate.netrcsb.org | A potent competitive inhibitor of MDD. researchgate.netrcsb.org |

Structural Basis for Inhibitor Binding

A detailed understanding of the three-dimensional structure of diphosphomevalonate decarboxylase and the molecular interactions that govern inhibitor binding is fundamental for the rational design of novel and more potent inhibitors. X-ray crystallography has been an indispensable tool in elucidating the structural basis for these interactions.

Crystal structures of MDD, both in its apo form and in complex with various substrate analogues and inhibitors, have provided high-resolution insights into the architecture of the active site. researchgate.netrcsb.org These studies have identified key amino acid residues that are crucial for substrate binding and catalysis. wikipedia.orgrcsb.org For example, the crystal structure of human MDD has revealed the importance of residues such as Arg-161 and Asn-17 in the binding and orientation of mevalonate diphosphate. rcsb.org

The binding of inhibitors like diphosphoglycolyl proline and 6-fluoromevalonate diphosphate to the active site of Staphylococcus epidermidis MDD has been structurally characterized, offering a physical basis for their observed inhibitory activities. researchgate.net These structures show that the inhibitors occupy the same binding pocket as the natural substrate. researchgate.net Furthermore, structural analyses have highlighted the dynamic nature of the enzyme, with certain regions, such as the phosphate-binding loop, undergoing conformational changes upon ligand binding to enclose the active site. nih.gov This detailed structural information provides a roadmap for the design of next-generation inhibitors with optimized affinity and selectivity for MDD.

Biotechnological Applications and Metabolic Engineering

Engineered Pathways for Isoprenoid Production

The MVA pathway, which synthesizes the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) from acetyl-CoA, is a primary target for metabolic engineering. nih.govportlandpress.com (R)-5-diphosphomevalonate is the penultimate intermediate in this pathway, being converted to IPP by the enzyme mevalonate (B85504) diphosphate decarboxylase (MVD). wikipedia.org

Enhancing Isopentenyl Diphosphate and Dimethylallyl Diphosphate Yields

A major goal in metabolic engineering is to maximize the flux of carbon towards the desired product. In the context of isoprenoid biosynthesis, this translates to enhancing the yields of IPP and DMAPP. Several strategies have been employed to achieve this, often involving the heterologous expression of the MVA pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.net

One approach involves the creation of synthetic operons containing the genes for the entire MVA pathway, including MVD. researchgate.net This allows for the coordinated expression of all the necessary enzymes, leading to a more balanced pathway and increased production of IPP and DMAPP. For instance, a synthetic operon containing genes for yeast MVD, human phosphomevalonate kinase, yeast mevalonate kinase, and E. coli isopentenyl diphosphate isomerase was successfully used to synthesize IPP and DMAPP from exogenously supplied mevalonate in E. coli. researchgate.net

Furthermore, protein engineering techniques, such as the creation of synthetic protein scaffolds to co-localize MVA pathway enzymes, have been shown to significantly improve product titers. nih.gov This spatial organization of enzymes can reduce the diffusion of intermediates and minimize competing side reactions, thereby channeling more substrate towards IPP and DMAPP. nih.gov Researchers have also explored bypassing the native, and often tightly regulated, methylerythritol 4-phosphate (MEP) pathway in bacteria by introducing the MVA pathway, which lacks endogenous regulation in these hosts. osti.govwur.nl This "decoupling" from native cellular regulation allows for more direct control over isoprenoid precursor production. osti.gov

Novel "IPP-bypass" and "Repass" pathways have also been designed to further optimize the production of specific isoprenoid precursors. osti.govescholarship.org These pathways can reduce the energy requirements of the traditional MVA pathway and mitigate the toxicity associated with high concentrations of IPP. osti.gov For example, engineered phosphomevalonate decarboxylase (PMD) has been used to bypass two phosphorylation steps, directly converting mevalonate to isopentenol (B1216264). google.com

Bioproduction of Specific Compounds via this compound Intermediates

The engineered production of IPP and DMAPP from this compound opens the door to the biosynthesis of a wide array of valuable chemicals.

Isobutene Production from 3-Hydroxyisovalerate using MVD

A notable application of MVD is in the production of isobutene, a key platform chemical used in the manufacturing of fuels and plastics. nih.govasm.org While the natural substrate for MVD is this compound, the enzyme also exhibits a side activity, converting 3-hydroxyisovalerate (3-HIV) to isobutene. nih.govasm.orgnih.gov This discovery has led to the development of fermentative routes for isobutene production from renewable feedstocks like sugars. nih.govresearchgate.net

The process typically involves engineering a microbial host, such as E. coli, with a heterologous MVD, often from Saccharomyces cerevisiae (ScMVD). nih.govasm.org The host is then fed a substrate that can be converted to 3-HIV. Error-prone PCR has been used to generate mutated ScMVD variants with increased activity for isobutene production. nih.gov One study reported a 38-fold increase in isobutene production in whole cells containing a mutated ScMVD. nih.gov

Interestingly, a putative MVD from the archaeon Picrophilus torridus was found to be a highly efficient mevalonate-3-kinase (M3K) that can also convert 3-HIV to isobutene. asm.org This enzyme catalyzes the phosphorylation of 3-HIV to an unstable 3-phosphate intermediate, which then spontaneously decarboxylates to form isobutene. asm.org This discovery of a new class of enzymes with this activity opens up new avenues for screening and protein engineering to further improve isobutene production rates. asm.org

| Enzyme | Substrate | Product | Host Organism | Key Finding |

| Mevalonate Diphosphate Decarboxylase (MVD) | 3-Hydroxyisovalerate (3-HIV) | Isobutene | Escherichia coli | MVD exhibits a side activity for isobutene production. nih.govasm.org |

| Mutated S. cerevisiae MVD (ScMVD) | 3-Hydroxyisovalerate (3-HIV) | Isobutene | Escherichia coli | Error-prone PCR led to a 38-fold increase in isobutene production. nih.gov |

| Picrophilus torridus Mevalonate-3-Kinase (PtM3K) | 3-Hydroxyisovalerate (3-HIV) | Isobutene | Escherichia coli | A highly efficient enzyme that produces isobutene via a 3-phosphate intermediate. asm.org |

Synthesis of Other Bioactive or Industrial Chemicals

The versatility of the MVA pathway and its intermediates extends beyond isobutene. By introducing various downstream enzymes, a wide range of isoprenoids with applications in pharmaceuticals, fragrances, and biofuels can be produced. asm.orgnih.gov

Examples of such compounds include:

Amorpha-4,11-diene: A precursor to the antimalarial drug artemisinin. asm.orgnih.gov

Limonene and β-carotene: Used as flavorings, fragrances, and nutritional supplements. asm.orgnih.gov

Sesquiterpenes: A class of compounds with potential applications in cosmetics, pharmaceuticals, and jet fuels. asm.orgnih.gov

Isoprenoid-based biofuels: Such as prenol and isoprenol. asm.orgnih.gov

The production of these compounds often involves the co-expression of the MVA pathway with specific terpene synthases that convert the IPP and DMAPP precursors into the desired final product.

Enzyme Engineering for Modified Specificity or Efficiency

Mevalonate diphosphate decarboxylase (MVD) has been a primary target for such engineering efforts. nih.govasm.org As mentioned earlier, error-prone PCR has been successfully used to create MVD variants with significantly enhanced activity for isobutene production from 3-HIV. nih.gov

Furthermore, the discovery that a single amino acid mutation can convert this compound decarboxylase into a kinase highlights the potential for rational design to alter enzyme function. nih.gov This opens up possibilities for creating novel enzymatic activities and constructing artificial metabolic pathways. For example, replacing a glutamate (B1630785) residue in the active site of Thermoplasma acidophilum mevalonate 3-kinase with smaller amino acids converted it into a 5-phosphomevalonate 3-kinase, enabling the synthesis of a previously unknown intermediate. asm.org

Structural studies of MVD and related enzymes, such as mevalonate 5-phosphate decarboxylase (MPD), provide valuable insights for targeted mutagenesis. nih.gov By comparing the active sites of these enzymes, researchers can identify key residues that determine substrate specificity. This knowledge can then be used to engineer enzymes with altered substrate preferences or improved catalytic efficiencies for non-natural substrates. nih.gov For instance, the characterization of an MPD/MDD from Anaerolinea thermophila with dual specificity for both (R)-mevalonate 5-phosphate and this compound has provided a basis for distinguishing between MPD and MDD enzyme classes. nih.gov

| Enzyme | Engineering Strategy | Outcome | Significance |

| S. cerevisiae MVD | Error-prone PCR | Increased isobutene production from 3-HIV. nih.gov | Demonstrates the potential of directed evolution for improving non-natural enzyme activities. |

| S. solfataricus MVD | Site-directed mutagenesis of Asp-281 | Converted the decarboxylase into a kinase. nih.gov | Provides insight into the catalytic mechanism and the potential to create novel enzyme functions. |

| T. acidophilum M3K | Single amino acid substitution | Changed substrate specificity to create a 5-phosphomevalonate 3-kinase. asm.org | Enables the construction of artificial metabolic pathways with new intermediates. |

Future Research Directions

Elucidation of Regulatory Mechanisms in Diverse Organisms

The regulation of the mevalonate (B85504) pathway, and thus the flux of (R)-5-Diphosphomevalonate, varies significantly across different domains of life, including eukaryotes, archaea, and some bacteria. wikipedia.org While regulation in mammals is well-studied, focusing on feedback mechanisms controlling enzymes like HMG-CoA reductase, the regulatory strategies in many other organisms remain less understood. nih.govnih.gov

Future research will focus on several key areas:

Archaeal MVA Pathway Variants: Archaea possess several variations of the MVA pathway. wikipedia.orgnih.gov Some, like those in the order Thermoplasmatales, utilize a modified route that bypasses the typical phosphomevalonate kinase and diphosphomevalonate decarboxylase steps. wikipedia.orgfrontiersin.org For instance, a recently discovered "archaeal" MVA pathway is considered more energy-efficient, consuming two ATP molecules instead of three to produce one molecule of isopentenyl pyrophosphate (IPP) from mevalonate. nih.gov Further investigation is needed to uncover the regulatory enzymes and feedback loops in these alternative pathways. frontiersin.orgmicrobiologyresearch.org Studies on methanogenic archaea have identified feedback-resistant mevalonate kinases (MVKs), suggesting different regulatory strategies compared to their feedback-sensitive counterparts. microbiologyresearch.orgmicrobiologyresearch.org

Bacterial and Lower Eukaryote Regulation: While many bacteria use the alternative MEP pathway, some possess the MVA pathway. tandfonline.comresearchgate.net Understanding how these bacteria regulate the MVA pathway, often in conjunction with the MEP pathway, is a growing area of interest. In organisms like the oomycete Phytophthora sojae, all the homologous enzymes of the MVA pathway have been identified, and their study provides insights into the pathway's role in growth and virulence, highlighting potential targets for intervention. frontiersin.org

Transcriptional and Post-Translational Control: In eukaryotes, the regulation of the MVA pathway involves complex transcriptional control, such as through sterol regulatory element-binding proteins (SREBPs), and post-translational modifications. wikipedia.orgnih.gov Research is expanding to understand how these mechanisms are conserved or have diverged in other organisms. For example, in some archaea, genes for the lower MVA pathway are organized in operons, suggesting co-regulation at the transcriptional level. microbiologyresearch.org

Table 1: Variations in the Lower Mevalonate Pathway

| Pathway Type | Key Differentiating Steps | Organisms | ATP Consumption (from Mevalonate to IPP) |

|---|---|---|---|

| Canonical Eukaryotic | Mevalonate -> Mevalonate-5-P -> this compound -> IPP | Eukaryotes, some Archaea (e.g., Sulfolobales) | 3 |

| Archaeal MVA Pathway I (Haloarchaea-type) | Mevalonate -> Mevalonate-5-P -> Isopentenyl Phosphate (B84403) (IP) -> IPP | Halobacteria, some Chloroflexi | 2 |

| Thermoplasma-type MVA Pathway | Mevalonate -> Mevalonate-3-P -> Mevalonate-3,5-bisphosphate -> IP | Thermoplasmatales | Not fully elucidated |

Development of Novel Inhibitors for Targeted Pathway Modulation

This compound is processed by mevalonate diphosphate (B83284) decarboxylase (MVD), an enzyme that represents a potential target for therapeutic intervention in diseases like cancer and cardiovascular disease. nih.govacs.orgfrontiersin.org The development of novel inhibitors is a key future direction.

Key research efforts include:

Bifunctional and Bisubstrate Inhibitors: Research has explored the synthesis of single molecules that can inhibit multiple steps in the pathway. One study successfully created a bifunctional inhibitor of both mevalonate kinase (MVK) and MVD. nih.govacs.org These compounds, designed as bisubstrate analogues that mimic both mevalonate and ATP, have shown stronger inhibitory effects than single-target molecules. acs.org Further development of such multi-target inhibitors could provide more potent pathway modulation.

Targeting Non-Sterol Isoprenoid Synthesis: The MVA pathway is not only crucial for cholesterol but also for non-sterol isoprenoids that are vital for processes like protein prenylation, which is implicated in cancer. nih.govfrontiersin.org Inhibiting MVD or other downstream enzymes offers a strategy to selectively block non-sterol synthesis. This could be particularly useful in cancer therapy, potentially reversing tumorigenesis by affecting proteins like Rho-GTPases. frontiersin.org

Phytochemicals as Modulators: Numerous phytochemicals have been shown to affect cholesterol metabolism and the MVA pathway. frontiersin.org Future research will likely focus on identifying and characterizing specific phytochemicals that can act as inhibitors of MVD or other pathway enzymes, providing a source of new lead compounds for drug development.

Optimization of Engineered Biosynthetic Systems for Enhanced Yields

The MVA pathway is a cornerstone of metabolic engineering for producing valuable isoprenoids, such as biofuels, pharmaceuticals (like the precursor to artemisinin), and fragrances. researchgate.netnih.govnumberanalytics.comnih.gov this compound is a central intermediate in these engineered systems, and optimizing its conversion is crucial for improving product yields.

Future optimization strategies will likely involve:

Identifying and Alleviating Bottlenecks: While HMG-CoA reductase is often considered the primary rate-limiting enzyme, studies have shown that other enzymes, including mevalonate kinase (MK) and MVD, can also be bottlenecks. tandfonline.comnih.gov Techniques like promoter optimization and adjusting plasmid copy numbers are used to balance enzyme expression levels and improve flux through the pathway. nih.gov Machine learning algorithms are now being used to analyze combinatorial libraries of engineered strains to pinpoint which enzymes have the most significant impact on yield. nih.gov

Pathway Compartmentalization: A promising strategy is the spatial organization of biosynthetic pathways within the cell. nih.gov For example, targeting the MVA pathway to both the cytosol and peroxisomes in yeast has been shown to synergistically increase terpenoid production. nih.gov This suggests that intermediates like mevalonate and IPP can diffuse across peroxisome membranes, opening new avenues for complex pathway engineering.

Introducing Alternative and Bypass Pathways: To circumvent the tight regulation of the native MVA pathway in hosts like Saccharomyces cerevisiae, researchers are introducing heterologous pathways. pnas.org This includes introducing the energy-saving archaeal MVA pathway or bypasses like the isopentenol (B1216264) utilization pathway (IUP), which provides a shortcut to IPP and DMAPP synthesis. pnas.orgacs.org These approaches can significantly elevate the precursor pool for terpenoid production. pnas.org

Table 2: Examples of Engineered Systems for Isoprenoid Production

| Organism | Target Product | Engineering Strategy | Reported Yield Improvement |

|---|---|---|---|

| Saccharomyces cerevisiae | Geraniol, α-humulene, Squalene (B77637) | Dual localization (cytosol/peroxisome) of MVA pathway | 94-fold, 60-fold, and 35-fold improvement, respectively nih.gov |

| Escherichia coli | Amorpha-4,11-diene | Promoter strength optimization for mevalonate kinase (MK) and amorphadiene (B190566) synthase (ADS) | Seven-fold increase over original strain nih.gov |

| Yarrowia lipolytica | α-farnesene | Engineering MVA pathway and overexpressing key enzymes | 25.6 g/L researchgate.net |

| Saccharomyces cerevisiae | Fragrant terpenoids | Overexpression of entire MVA pathway, downregulation of competing ERG9 gene | Up to 101.7 ± 6.9 mg/L mdpi.com |

Structural and Mechanistic Studies of Emerging MVD Homologs

The enzyme that converts this compound, mevalonate diphosphate decarboxylase (MVD), belongs to the GHMP kinase superfamily. nih.gov Detailed structural and mechanistic studies of this enzyme and its homologs from diverse organisms are crucial for both fundamental understanding and applied biotechnology.

Future research will concentrate on:

Elucidating the Catalytic Mechanism: MVD catalyzes an ATP-dependent phosphorylation of the 3-hydroxyl group of this compound, followed by a decarboxylation and phosphate elimination. nih.gov While a conserved aspartate residue was thought to act as a general base, recent structural and mutagenic studies on an archaeal MVD from Sulfolobus solfataricus challenge this. nih.gov These studies suggest the aspartate is required for the decarboxylation/elimination step, not the initial phosphorylation, providing clear evidence for the existence of a (R)-3-phospho-5-diphosphomevalonate intermediate. nih.gov Further studies on MVDs from different species will be needed to confirm if this revised mechanism is universal.

Structure-Function Relationship in Homologs: The MVA pathway has several variants with enzymes that are homologous to MVD but have different functions. For example, mevalonate-3-kinase (M3K) from Thermoplasma acidophilum is an MVD homolog that only performs the phosphorylation step without decarboxylation. escholarship.org Comparative structural analysis between MVD and M3K can reveal the specific structural features required for the decarboxylation step. escholarship.org Similarly, the discovery of mevalonate 3,5-bisphosphate decarboxylase in Picrophilus torridus adds another layer of complexity to the evolutionary history of these enzymes. researchgate.net

Investigating Novel Enzyme Activities: Some MVD homologs exhibit unexpected catalytic promiscuity. The putative MVD from Picrophilus torridus was actually found to be a mevalonate-3-kinase (M3K) that can efficiently convert a non-natural substrate to produce isobutene, an important platform chemical. nih.govasm.org Exploring the substrate scope and catalytic potential of newly discovered MVD homologs could uncover novel biocatalysts for industrial applications.

Q & A

Q. What is the enzymatic pathway for (R)-5-diphosphomevalonate biosynthesis, and which enzymes are involved?

this compound is synthesized via the mevalonate (MVA) pathway. The key steps include:

- Mevalonate phosphorylation : Mevalonate kinase (EC 2.7.1.36) phosphorylates mevalonate to (R)-5-phosphomevalonate.

- Second phosphorylation : Phosphomevalonate kinase (PMK, EC 2.7.4.2) catalyzes ATP-dependent phosphorylation of (R)-5-phosphomevalonate to form this compound .

- Decarboxylation : Diphosphomevalonate decarboxylase (EC 4.1.1.33) converts this compound into isopentenyl diphosphate (IPP), a precursor for terpenoids .

Methodological Insight : To validate this pathway, use in vitro enzyme assays with purified proteins (e.g., PMK and decarboxylase) and monitor ADP/ATP consumption via coupled NADH detection systems .

Q. Table 1: Enzymes in this compound Metabolism

Q. How can researchers design experiments to study the role of this compound in metabolic networks?

- Gene knockout/knockdown : Silencing PMVK or MVD (encoding PMK and decarboxylase) in model organisms (e.g., Arabidopsis or HepG2 cells) to observe terpenoid depletion .

- Isotopic labeling : Use ¹³C-mevalonate to trace this compound flux into IPP and downstream metabolites via LC-MS .

- Enzyme kinetics : Measure PMK activity under varying ATP and (R)-5-phosphomevalonate concentrations to determine Kₘ and Vₘₐₓ .

Key Tools : HPLC for metabolite quantification, RT-qPCR for gene expression analysis (e.g., CqMVK upregulation in quinoa ), and CRISPR-Cas9 for genetic modifications.

Q. What methods are used to quantify this compound in biological samples?

- Enzymatic endpoint assays : Couple PMK activity with NADH-linked systems (e.g., lactate dehydrogenase) to measure ATP consumption .

- Chromatography : Use anion-exchange chromatography (e.g., DEAE-Sephadex) for purification, followed by LC-MS/MS for precise quantification .

- Colorimetric detection : Monitor phosphate release during decarboxylation using malachite green assays .

Validation : Cross-validate results with isotopic dilution assays or genetic mutants lacking PMK activity .

Q. How does this compound contribute to terpenoid biosynthesis?

this compound is a critical intermediate in producing IPP, the building block for:

- Sterols (e.g., cholesterol) via squalene synthase.

- Prenylated proteins (e.g., Ras) via farnesyl transferases.

- Specialized metabolites (e.g., artemisinin) via sesquiterpene synthases .

Experimental Approach : Overexpress PMVK in transgenic plants (e.g., Nicotiana tabacum) and correlate this compound levels with terpenoid yields using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme kinetics of phosphomevalonate kinase (PMK)?

Discrepancies in Kₘ or Vₘₐₓ may arise from:

- Assay conditions : Standardize pH (7.5–8.0), temperature (25–30°C), and cofactors (Mg²⁺) .

- Inhibitors : Test for endogenous inhibitors (e.g., 6-fluoromevalonate derivatives) using competitive binding assays .

- Isoforms : Characterize PMK isoforms (e.g., human vs. bacterial) via phylogenetic analysis and recombinant protein studies .

Validation : Perform kinetic assays with purified PMK from multiple sources under identical conditions .

Q. How does cross-talk between the MVA and MEP pathways influence this compound dynamics?

- Isotope tracing : Feed ¹³C-glucose (MEP substrate) and ²H-mevalonate (MVA substrate) to distinguish pathway contributions .

- Inhibitor studies : Use fosmidomycin (MEP inhibitor) or lovastatin (MVA inhibitor) to perturb flux and measure this compound pools .

- Computational modeling : Integrate transcriptomics (e.g., DXS expression) and metabolomics data into genome-scale models (e.g., Cryptococcus neoformans model ).

Q. What are the downstream effects of genetic modifications to this compound metabolism?

- Metabolic bottlenecks : Knocking out MVD in yeast causes IPP depletion, stalling ergosterol synthesis and impairing membrane integrity .

- Compensatory mechanisms : Upregulation of the MEP pathway in PMVK-silenced plants may rescue IPP production .

- Phenotypic screens : Use RNAi libraries to identify synthetic lethal interactions with PMVK .

Tools : CRISPR-Cas9 for targeted gene editing, RNA-seq for pathway crosstalk analysis .

Q. How is this compound biosynthesis regulated under stress conditions?

- Transcriptional control : Stress hormones (e.g., TNF-α) upregulate PMVK in HepG2 cells, increasing sterol synthesis .

- Post-translational modifications : Phosphorylation of PMK by AMP-activated kinase (AMPK) under low ATP conditions .

- Metabolite feedback : High IPP levels inhibit PMK activity via allosteric regulation .

Methodology : Use ChIP-seq to identify transcription factors binding to PMVK promoters under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.